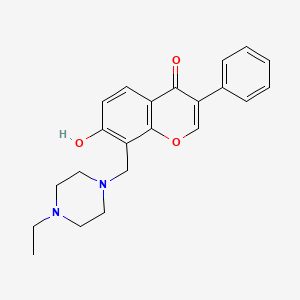
8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-phenyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of chromen-4-one, which is a class of compounds known as coumarins. These are often found in many plants and have a variety of biological activities . The presence of the ethylpiperazinyl group might suggest potential bioactivity, as piperazine derivatives are known to exhibit a wide range of pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a planar chromen-4-one core, with the ethylpiperazinylmethyl and phenyl groups introducing steric bulk . The presence of the hydroxy group on the chromen-4-one core could also introduce hydrogen bonding capabilities .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic system of the chromen-4-one core, as well as the basicity of the piperazine nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar hydroxy group and the basic piperazine could confer solubility in polar solvents .Scientific Research Applications
Antimicrobial Activity
The compound 8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-phenyl-4H-chromen-4-one and its derivatives have been investigated for their antimicrobial properties. Studies on similar chromen-4-one derivatives demonstrate significant antibacterial and antifungal activities. These compounds have been synthesized through methods like reductive amination and further evaluated using in vitro assays against various microbial strains. Their structural characteristics contribute to their inhibitory potency, which is comparable to standard antimicrobial agents. This suggests potential applications in developing new antimicrobial agents to combat resistant microbial strains (Mandala et al., 2013).
Catalysis in Organic Synthesis
Another significant application of this class of compounds is in catalysis, particularly in the synthesis of heterocyclic compounds. Research indicates that similar structures have been used as catalysts in reactions yielding various pharmacologically relevant heterocycles. For example, silica-bonded propylpiperazine-N-sulfamic acid has been employed as a recyclable catalyst for the synthesis of derivatives involving chromen-4-ones, showcasing the utility of such compounds in facilitating chemical transformations with high yields and under environmentally friendly conditions (Ghashang et al., 2015).
Neuroprotective and Antioxidant Roles
Compounds related to this compound have also been explored for their neuroprotective and antioxidant properties. For instance, certain derivatives have shown promise in protecting against cell loss in models of global ischemia, suggesting potential therapeutic applications in neurological conditions due to their antioxidant capacities (Zuo et al., 2015).
Anti-inflammatory and Cytotoxic Activities
Exploration into the bioactivity of chromen-4-one derivatives has uncovered their anti-inflammatory and cytotoxic potentials. Specific compounds in this category have demonstrated the ability to inhibit pro-inflammatory enzymes and exhibit cytotoxic effects against cancer cell lines. This indicates their potential for development into anti-inflammatory and anticancer therapeutics, highlighting the broad spectrum of biological activities associated with this chemical framework (Patjana et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-23-10-12-24(13-11-23)14-18-20(25)9-8-17-21(26)19(15-27-22(17)18)16-6-4-3-5-7-16/h3-9,15,25H,2,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEHECBQILDZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
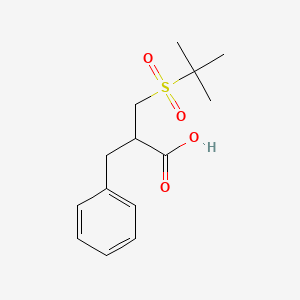
![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2607083.png)
![N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2607084.png)
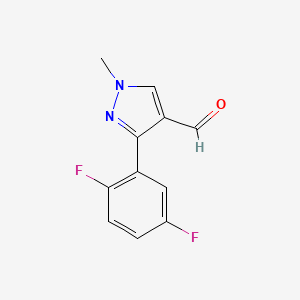
![2-[4-({[(Tert-butoxy)carbonyl]amino}methyl)oxan-4-yl]acetic acid](/img/structure/B2607090.png)
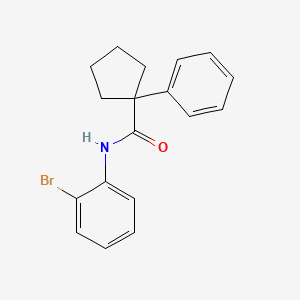
![N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2607093.png)
![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2607094.png)

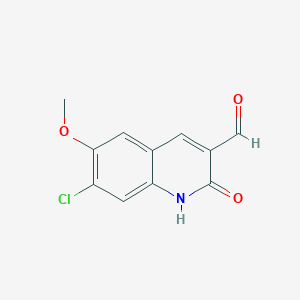
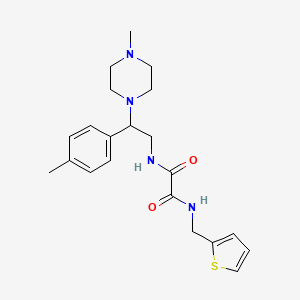
![2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2607101.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)

